Methyl 9-methyl-9H-purine-6-carboxylate
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Overview
Description
Methyl 9-methyl-9H-purine-6-carboxylate is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol . It is a white to light yellow solid that is stable under normal conditions but should be kept away from strong oxidizing agents . This compound is primarily used as an intermediate in the synthesis of other chemical compounds and has applications in various industrial processes .
Preparation Methods
The synthesis of Methyl 9-methyl-9H-purine-6-carboxylate typically involves the functionalization of specific purine derivatives. One common synthetic route includes the esterification of 9-methyl-9H-purine-6-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often require a controlled temperature and pH to ensure the desired product yield. Industrial production methods may involve similar chemical reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Methyl 9-methyl-9H-purine-6-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace specific hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 9-methyl-9H-purine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 9-methyl-9H-purine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes involved in purine metabolism . The pathways involved can vary, but they often include enzymatic reactions that modify the purine ring structure .
Comparison with Similar Compounds
Methyl 9-methyl-9H-purine-6-carboxylate can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Biological Activity
Methyl 9-methyl-9H-purine-6-carboxylate is a purine derivative that has garnered attention in biological research due to its potential pharmacological properties. This article examines its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator of these molecular targets, influencing various cellular processes. Notably, it has been observed to inhibit enzymes involved in nucleotide metabolism, which can significantly affect cellular proliferation and apoptosis pathways.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Antitumor Properties : The compound has shown promise in preclinical studies for its antitumor effects, particularly against certain cancer cell lines. It may induce apoptosis in tumor cells through the modulation of key signaling pathways .
- Modulation of Enzymatic Activity : By inhibiting specific enzymes, this compound can alter metabolic pathways critical for cell survival and proliferation.
- Potential Neuroprotective Effects : Some studies suggest that derivatives of this compound may have neuroprotective properties, potentially beneficial in conditions such as ischemia .
Comparative Analysis with Similar Compounds
This compound can be compared with other purine derivatives to highlight its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Ester functional group enhances lipophilicity | Antitumor, enzyme modulation |
9H-purine-6-carboxylic acid | Carboxylic acid group | Antitumor properties |
Methyl 1H-purine-6-carboxylate | Similar structure but different reactivity | Variable biological activity |
This table illustrates how the ester group in this compound contributes to its distinct chemical reactivity and solubility compared to its analogs.
Case Studies and Research Findings
- Antitumor Activity : A study on the effects of this compound on glioma cells demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The mechanism involved the induction of apoptosis marked by PARP and CASP3 cleavage .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with adenosine receptors revealed that it could effectively modulate receptor activity, which is crucial for developing treatments targeting neurological disorders .
- Inflammation Modulation : Research indicated that derivatives of this compound could inhibit nitric oxide production in macrophages, suggesting a role in inflammatory responses. This was linked to the suppression of the NF-kB signaling pathway, which is pivotal in regulating inflammatory cytokines .
Properties
IUPAC Name |
methyl 9-methylpurine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-11-5-6(8(13)14-2)9-3-10-7(5)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLQBPLCYNBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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